4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid
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Overview
Description
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid is a synthetic organic compound known for its potent inhibitory effects on volume-sensitive anion channels (VSAC). This compound has garnered significant interest in scientific research due to its unique chemical structure and biological activities .
Preparation Methods
The synthesis of 4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4,6-dichloroindanone with butanoic acid under specific reaction conditions. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound is studied for its effects on cellular ion channels and its potential role in modulating cellular functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases and other conditions involving ion channel dysfunction.
Mechanism of Action
The primary mechanism of action of 4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid involves the inhibition of volume-sensitive anion channels (VSAC). This inhibition is reversible and voltage-independent, making it a valuable tool for studying the physiological roles of these channels. The compound targets specific molecular pathways involved in ion transport and cellular volume regulation .
Comparison with Similar Compounds
4-(4,6-Dichloro-1-oxo-2,3-dihydro-1H-inden-2-yl)butanoic acid is unique due to its high selectivity and potency as a VSAC inhibitor. Similar compounds include:
- 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid
- 4-(2-Butyl-6,7-dichloro-2-cyclopentylindan-1-on-5-yl)oxybutyric acid These compounds share structural similarities but differ in their specific substituents and biological activities .
Properties
CAS No. |
89445-40-9 |
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Molecular Formula |
C13H12Cl2O3 |
Molecular Weight |
287.13 g/mol |
IUPAC Name |
4-(5,7-dichloro-3-oxo-1,2-dihydroinden-2-yl)butanoic acid |
InChI |
InChI=1S/C13H12Cl2O3/c14-8-5-10-9(11(15)6-8)4-7(13(10)18)2-1-3-12(16)17/h5-7H,1-4H2,(H,16,17) |
InChI Key |
XZQPAWGHQSDITB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC(=C2)Cl)Cl)CCCC(=O)O |
Origin of Product |
United States |
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